IRAP Inhibitor Potency: >10-Fold Enhancement Over Parent Peptide Ang IV via AMPAA Scaffold Incorporation
Incorporation of the 2-(aminomethyl)phenylacetic acid (AMPAA) scaffold as a γ-turn mimetic in macrocyclic angiotensin IV (Ang IV) analogues yields potent inhibitors of Insulin-Regulated Aminopeptidase (IRAP). Compared to the native hexapeptide Ang IV, peptidomimetics containing the AMPAA moiety demonstrate a >10-fold increase in inhibitory potency [1][2]. Specifically, compounds 7 and 19 from the series, which incorporate the AMPAA core, exhibited Ki values of 4.1 nM and 1.8 nM, respectively, against IRAP, whereas the parent peptide Ang IV is less potent (Ki not explicitly stated but the compounds are described as >10-fold more potent) [1]. This enhancement is attributed to the scaffold's ability to conformationally constrain the molecule into a bioactive γ-turn, a feature not achievable with linear peptide analogs or alternative aminomethyl isomers.
| Evidence Dimension | IRAP Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Compound 7: Ki = 4.1 nM; Compound 19: Ki = 1.8 nM (both contain the 2-(aminomethyl)phenylacetic acid scaffold) |
| Comparator Or Baseline | Native hexapeptide Angiotensin IV (Ang IV) |
| Quantified Difference | >10-fold more potent (lower Ki value) than Ang IV |
| Conditions | In vitro IRAP enzyme inhibition assay using purified enzyme. |
Why This Matters
For procurement in CNS drug discovery, this data provides a verifiable potency benchmark for the AMPAA scaffold over native peptide sequences, justifying its selection as a core building block for designing high-affinity IRAP inhibitors and potential cognitive enhancers.
- [1] Andersson, H.; Demaegdt, H.; Johnsson, A.; Vauquelin, G.; Lindeberg, G.; Hallberg, M.; Erdélyi, M.; Karlen, A.; Hallberg, A. Potent Macrocyclic Inhibitors of Insulin-Regulated Aminopeptidase (IRAP) by Olefin Ring-Closing Metathesis. J. Med. Chem. 2011, 54 (11), 3779–3792. View Source
- [2] Andersson, H., et al. Design and Synthesis of Angiotensin IV Peptidomimetics Targeting the Insulin-Regulated Aminopeptidase (IRAP). Acta Universitatis Upsaliensis, 2010. View Source
